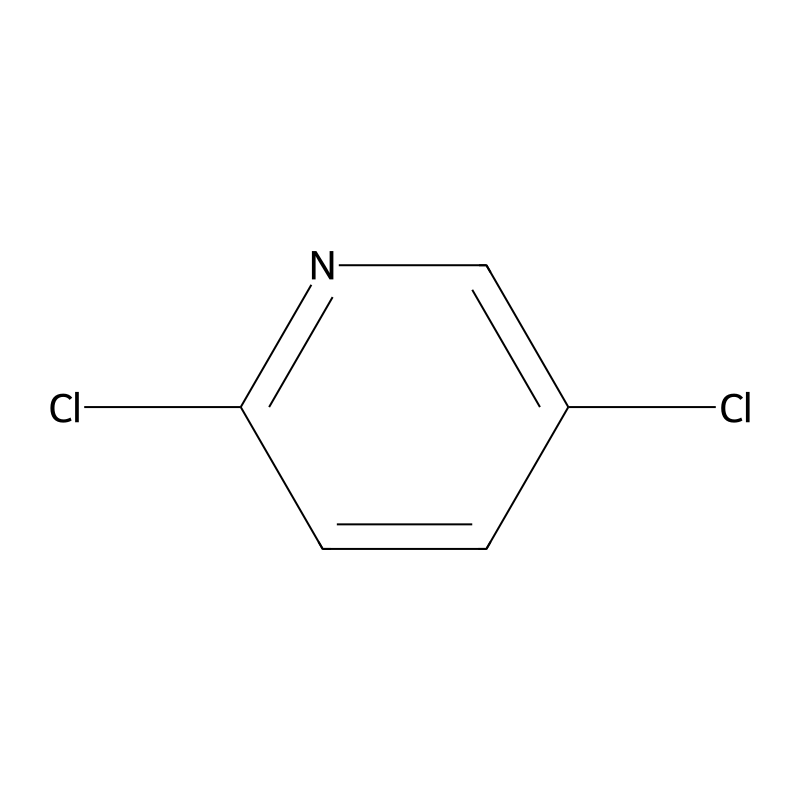2,5-Dichloropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of 6-halo-pyridin-3-yl Boronic Acids and Esters
Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters. These compounds are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst.
Results or Outcomes: The reaction results in the formation of 6-halo-pyridin-3-yl boronic acids and esters. .
Synthesis of Trifluoromethylpyridines
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Synthesis of 2,6-Dichloropyridine
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 2,6-dichloropyridine. This compound is an important intermediate in many chemical reactions.
Methods of Application: 2,5-Dichloropyridine is combined with chlorine in a single process.
Results or Outcomes: The reaction results in the formation of 2,6-dichloropyridine. .
Synthesis of Pyridine Derivatives
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of pyridine derivatives. These derivatives are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: When nucleophiles are added to 2,5-Dichloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced.
Results or Outcomes: The reaction results in the formation of pyridine derivatives. .
2,5-Dichloropyridine is an organic compound with the molecular formula CHClN and a molecular weight of 147.99 g/mol. It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This compound is primarily used in chemical synthesis and exhibits various biological activities, making it significant in both industrial and research applications.
2,5-Dichloropyridine is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but has limited solubility in water. The compound is classified as hazardous, with potential effects including acute toxicity if ingested or if it comes into contact with skin .
- Cross-Coupling Reactions: It can undergo cross-coupling reactions with arylboronic acids, which are facilitated by palladium catalysts. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
- Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles, allowing for the formation of various substituted pyridine derivatives.
- Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms, leading to further functionalization of the pyridine ring.
2,5-Dichloropyridine exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:
- Antimicrobial Properties: Some studies suggest that derivatives of 2,5-dichloropyridine possess antimicrobial activity against various bacteria and fungi.
- Inhibitory Effects: Research indicates potential inhibitory effects on certain enzymes, which could be relevant in drug development for treating diseases such as cancer and infections .
- Toxicity: While it shows promise in various applications, 2,5-dichloropyridine is considered harmful if ingested or absorbed through the skin, highlighting the need for careful handling .
Several methods are employed to synthesize 2,5-dichloropyridine:
- Chlorination of Pyridine: The most common method involves the chlorination of pyridine using chlorine gas or chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 5 positions.
- Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors that lead to the formation of the dichlorinated pyridine structure.
- Cross-Coupling Techniques: Advanced synthetic methods also utilize cross-coupling techniques involving organometallic reagents to introduce chlorine substituents onto existing pyridine derivatives .
2,5-Dichloropyridine has diverse applications across various fields:
- Chemical Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
- Catalyst or Solvent: The compound can act as a catalyst or solvent in organic reactions due to its ability to stabilize reactive intermediates .
- Research Tool: In biological research, it is used as a building block for developing new compounds with potential therapeutic effects.
Interaction studies involving 2,5-dichloropyridine focus on its reactivity with other chemical entities:
- Reactivity with Nucleophiles: Research has shown that nucleophiles can effectively react with 2,5-dichloropyridine under suitable conditions, leading to various substitution products.
- Biological Interactions: Studies investigating its biological interactions reveal potential pathways through which it may exert its antimicrobial and inhibitory effects on enzymes.
Several compounds share structural similarities with 2,5-dichloropyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Chloropyridine | CHClN | Contains one chlorine atom; used in similar applications but less reactive than 2,5-dichloropyridine. |
| 3-Chloropyridine | CHClN | Contains one chlorine atom at position three; exhibits different reactivity patterns. |
| 3,5-Dichloropyridine | CHClN | Contains two chlorine atoms at different positions; shows distinct biological activity compared to 2,5-dichloropyridine. |
| Pyridine | CHN | Parent compound without chlorination; serves as a base structure for many derivatives. |
The unique positioning of chlorine atoms in 2,5-dichloropyridine contributes to its specific reactivity and biological properties compared to its analogs.
XLogP3
LogP
Melting Point
GHS Hazard Statements
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








